Cas no 133043-86-4 (N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)

N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemically synthesized compound featuring a benzothiazine core linked to a dichlorophenylacetamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The presence of the dichlorophenyl group may enhance binding affinity in target interactions, while the benzothiazine scaffold could contribute to stability and metabolic resistance. This compound is of interest for research applications, including the study of enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, making it a versatile candidate for exploratory synthesis in drug discovery and biochemical investigations.
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide structure
133043-86-4 structure
Product name:N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No:133043-86-4
MF:C16H12Cl2N2O2S
MW:367.249680519104
CID:5400004

N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-dichlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
    • N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
    • Inchi: 1S/C16H12Cl2N2O2S/c17-10-6-5-9(7-11(10)18)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
    • InChI Key: QCPADEQJERCWKV-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=C(Cl)C(Cl)=C1)=O

N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3325-0164-20μmol
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3325-0164-10μmol
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3325-0164-4mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3325-0164-1mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3325-0164-15mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3325-0164-40mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3325-0164-5μmol
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3325-0164-5mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3325-0164-3mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3325-0164-30mg
N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
133043-86-4 90%+
30mg
$119.0 2023-04-26

Additional information on N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Research Briefing on N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 133043-86-4)

N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 133043-86-4) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

Recent studies have highlighted the compound's unique structural features, which include a benzothiazine core and a dichlorophenyl moiety. These structural elements are believed to contribute to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers have employed advanced synthetic techniques to optimize the compound's yield and purity, paving the way for further preclinical evaluations.

One of the most promising aspects of N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its potential as a kinase inhibitor. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that this compound exhibits selective inhibition against specific kinase targets, suggesting its potential as a lead compound for targeted therapy development.

In addition to its kinase inhibitory activity, recent research has explored the compound's effects on inflammatory pathways. Experimental models have shown that it can modulate key inflammatory mediators, such as cytokines and chemokines, which are implicated in chronic inflammatory diseases. These findings underscore the compound's potential as a multi-targeted therapeutic agent.

Despite these promising results, challenges remain in the development of N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles.

In conclusion, N-(3,4-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide represents a promising scaffold for drug discovery, with demonstrated activities in kinase inhibition and inflammation modulation. Continued research efforts are warranted to fully elucidate its therapeutic potential and optimize its pharmacological profile for clinical applications.

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